6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol
Description
6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a 4-bromobenzyl substituent at the 6-position and a methyl group at the 2-position of the pyrimidin-4-ol core. Pyrimidine derivatives are widely studied for their diverse biological activities, including antiviral, anticancer, and agrochemical applications . The bromine atom on the benzyl group enhances lipophilicity and may influence binding interactions in biological systems, while the methyl group contributes to steric and electronic modulation of the pyrimidine ring.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQMLASVSJVTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a bromobenzyl group at the 6-position and a hydroxyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 279.13 g/mol. The presence of bromine enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine framework.
- Substitution Reactions : Introducing the bromobenzyl and hydroxyl groups through nucleophilic substitution reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure product.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . A study highlighted its effectiveness against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections, suggesting its potential in developing novel antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Similar compounds have shown inhibitory effects on kinases involved in cancer cell signaling pathways. For instance, a related compound demonstrated potent antiproliferative activity against various cancer cell lines, with an IC50 value of 1.73 μM against FaDu cells . The mechanism of action appears to involve:
- Induction of Apoptosis : Confirmed through assays showing increased levels of cleaved caspase-3.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Inhibition of Cell Migration : Demonstrated through scratch assays.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Techniques such as molecular docking simulations have been employed to elucidate these interactions, focusing on binding affinities to enzymes and receptors that regulate cellular processes related to growth and proliferation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences that may influence biological activity:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol | Fluorine substitution at the 5-position | Lacks the bromobenzyl group |
| 2-(4-Bromophenyl)-6-methylpyrimidin-4-ol | No bromobenzyl group; hydroxyl at the 4-position | Lacks the bromobenzyl group |
| 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol | Bromine substitution at a different position | Different substitution pattern on the pyrimidine ring |
This unique arrangement of substitutions in this compound may enhance its biological activity compared to other analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited significant inhibition against biofilm formation by Enterococcus faecium, indicating potential for treating persistent infections .
- Cancer Cell Studies : Research involving related compounds demonstrated their ability to reduce oxidative stress and inhibit cell proliferation in various cancer models, reinforcing the potential dual role as both anticancer and anti-inflammatory agents .
- Pharmacokinetic Properties : Investigations into pharmacokinetics showed favorable absorption and distribution characteristics, suggesting that this compound could be developed further as a therapeutic agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Position and Size: The para-bromine on the benzyl group in the target compound increases molecular weight and lipophilicity compared to smaller halogens (e.g., chlorine) or non-halogenated analogs. Iodine analogs (e.g., 6-(4-iodophenyl)-2-methylpyrimidin-4-ol) exhibit higher molecular weights but face synthetic and stability challenges .
- Methyl Group Influence : The 2-methyl group on the pyrimidine ring is conserved across analogs, suggesting a role in stabilizing the ring conformation or modulating electronic interactions .
Electronic and Spectroscopic Comparisons
Quantum chemical studies on pyrimidine derivatives (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) reveal that bromine’s electronegativity alters electron density distribution, affecting UV-Vis absorption and NMR chemical shifts . For this compound, the bromobenzyl group is expected to induce significant deshielding in $ ^1H $-NMR spectra for adjacent protons .
Preparation Methods
The synthesis of 6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol generally involves multi-step organic reactions starting from appropriately substituted pyrimidine precursors and bromobenzyl intermediates. The key synthetic challenge lies in the selective introduction of the 4-bromobenzyl moiety at the 6-position of the pyrimidine ring while preserving the functional groups at other positions.
Key Starting Materials and Intermediates
- 2-Methyl-2-phenylpropanoic acid : A crucial precursor for the brominated benzyl intermediate.
- 2-(4-Bromophenyl)-2-methylpropanoic acid : Prepared by selective bromination of 2-methyl-2-phenylpropanoic acid, this compound is an important intermediate for introducing the 4-bromobenzyl group.
- Pyrimidin-4-ol derivatives : Serve as the heterocyclic core for substitution.
Preparation of 2-(4-Bromophenyl)-2-methylpropanoic Acid Intermediate
This intermediate is synthesized via selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media. The process is critical because the purity of this intermediate directly affects the yield and purity of the final pyrimidin-4-ol product.
- Reaction conditions : Bromination is carried out in water-based media under acidic, neutral, or alkaline conditions.
- Selectivity : The reaction predominantly yields the 4-bromo isomer, with minor amounts of the 3-bromo isomer.
- Equivalents of bromine : One to two equivalents of bromine per equivalent of substrate are sufficient; excess bromine is unnecessary.
- Purification : Due to similar solubility of starting material and product, direct crystallization is difficult. The mixture can be esterified to methyl ester, then separated by distillation under reduced pressure.
- Solvents for extraction : Dichloromethane is preferred for extraction, followed by drying and concentration under reduced pressure.
- Product purity : Acidic conditions yield approximately 95% 4-bromo isomer; alkaline and neutral conditions improve purity up to 98-99%.
Summary Table: Bromination Conditions and Outcomes
| Condition | Bromine Equiv. | Medium pH | Product Purity (4-bromo isomer) | Notes |
|---|---|---|---|---|
| Acidic | 1-2 | Acidic | ~95% | Heterogeneous reaction, filtration needed |
| Alkaline | 1-2 | Alkaline | ~98% | Homogeneous reaction, acidification for recovery |
| Neutral (pH ~7) | 1-2 | Neutral | ~99% | Neutralization with alkali, acidification recovery |
This selective bromination method is industrially significant as it limits the formation of isomeric impurities that complicate downstream purification and reduce overall yield.
Assembly of the Pyrimidine Core and Introduction of the 4-Bromobenzyl Group
The synthesis of this compound involves the nucleophilic substitution or condensation reactions where the 4-bromobenzyl moiety is introduced onto the pyrimidine ring.
- Starting from 2-methylpyrimidin-4-ol or its derivatives, the 4-bromobenzyl group is attached at the 6-position via a suitable electrophilic substitution or coupling reaction.
- The presence of the hydroxyl group at the 4-position is maintained throughout the synthesis to preserve the compound's unique reactivity.
- Reaction conditions are optimized to prevent side reactions such as over-bromination or substitution at undesired positions.
- The bromine atom on the benzyl group enhances electrophilicity, facilitating further functionalization.
- The methyl group at the 2-position provides steric and electronic effects that influence the substitution pattern.
Research Findings and Optimization
- The compound has been used as a reagent in organic synthesis, indicating that the preparation methods are sufficiently robust for practical applications.
- Studies on analogs with different substitutions highlight the importance of the bromobenzyl group at the 6-position for biological activity and chemical properties.
- Advanced synthetic routes in related heterocyclic systems (e.g., thienopyrimidines) demonstrate the potential for modifying the pyrimidine core with bromobenzyl substituents under mild conditions, which may inform improvements in the preparation of this compound.
Summary Table of Preparation Method Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Purity |
|---|---|---|---|
| 1 | Synthesis of 2-methyl-2-phenylpropanoic acid | From benzene, methacrylic acid, AlCl3 catalyst | Precursor for bromination |
| 2 | Selective bromination | Bromine (1-2 equiv), aqueous medium, pH control | 2-(4-Bromophenyl)-2-methylpropanoic acid (~95-99% purity) |
| 3 | Esterification (optional for purification) | Methanol, acid catalyst | Methyl ester for easier separation |
| 4 | Attachment of 4-bromobenzyl group to pyrimidine | Nucleophilic substitution or coupling | Formation of this compound |
| 5 | Purification | Extraction, filtration, distillation | High purity final product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
